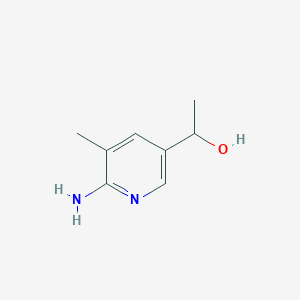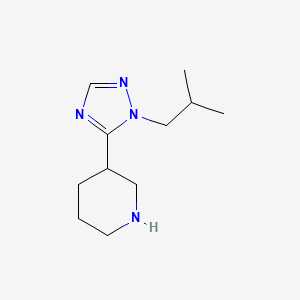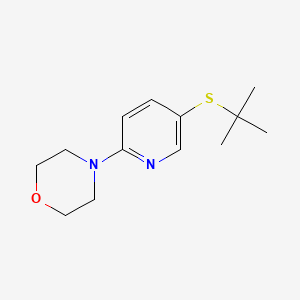
4-Chloro-6-cyclobutyl-2-phenylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-cyclobutyl-2-phenylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are well-known for their diverse pharmacological activities, including antiviral, anticancer, anti-inflammatory, and fungicidal properties . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-cyclobutyl-2-phenylpyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-2-phenylpyrimidine with cyclobutylamine in the presence of a base such as potassium tert-butoxide. The reaction is carried out in a solvent like N-methylpyrrolidone at low temperatures (0-5°C) to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-6-cyclobutyl-2-phenylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in solvents such as dimethylformamide or N-methylpyrrolidone are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further explored for their pharmacological properties .
Applications De Recherche Scientifique
Biology: The compound has shown promise in inhibiting certain enzymes and pathways, making it a candidate for studying biological processes and developing new therapeutic agents.
Mécanisme D'action
The mechanism of action of 4-Chloro-6-cyclobutyl-2-phenylpyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes in pathogens or cancer cells, resulting in their death or reduced proliferation .
Comparaison Avec Des Composés Similaires
4-Chloro-2-phenylpyrimidine: Lacks the cyclobutyl group but shares similar chemical properties.
6-Aryloxy-4-chloro-2-phenylpyrimidines: These compounds have been studied for their fungicidal and herbicide safening activities.
Uniqueness: 4-Chloro-6-cyclobutyl-2-phenylpyrimidine stands out due to the presence of the cyclobutyl group, which may confer unique steric and electronic properties. These properties can influence its reactivity and interaction with biological targets, potentially leading to distinct pharmacological activities .
Propriétés
Formule moléculaire |
C14H13ClN2 |
|---|---|
Poids moléculaire |
244.72 g/mol |
Nom IUPAC |
4-chloro-6-cyclobutyl-2-phenylpyrimidine |
InChI |
InChI=1S/C14H13ClN2/c15-13-9-12(10-7-4-8-10)16-14(17-13)11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2 |
Clé InChI |
FVUMSKQVRBMHRK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)C2=CC(=NC(=N2)C3=CC=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Methyl-1-(3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine](/img/structure/B11802219.png)






![cis-Ethyl 5-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate](/img/structure/B11802252.png)





